molecular formula C8H11ClN2O2 B1418249 4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride CAS No. 108748-73-8

4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride

Cat. No. B1418249
Key on ui cas rn: 108748-73-8
M. Wt: 202.64 g/mol
InChI Key: MYWBTVKNWOULKK-UHFFFAOYSA-N
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Patent
US08877805B2

Procedure details

To 3-methoxy-4-hydroxybenzonitrile (2.0 g, 13.4 mmol) were added ethanol (3 mL) and 4N hydrochloric acid/1,4-dioxane (27 mL), and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure and the residue was dissolved in ethanol (50 mL). Ammonium carbonate (6.4 g, 67 mmol) was added, and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure, water was added and the mixture was freeze-dried to give the title compound (1.82 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[OH:11])[C:6]#[N:7].[ClH:12].O1CCOCC1.C(=O)([O-])[O-].[NH4+:23].[NH4+]>C(O)C>[ClH:12].[C:6]([C:5]1[CH:8]=[CH:9][C:10]([OH:11])=[C:3]([O:2][CH3:1])[CH:4]=1)(=[NH:23])[NH2:7] |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C#N)C=CC1O
Name
Quantity
27 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethanol (50 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the mixture was freeze-dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.C(N)(=N)C1=CC(=C(C=C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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